2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Beschreibung
2-(3-Chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a 3-chlorophenyl substituent at position 2 and a 4-ethoxy-3-methoxyphenyl group at position 7. The compound belongs to a class of triazoloquinazolinones studied for their diverse biological activities, including receptor modulation and enzyme inhibition .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-3-32-19-11-10-14(13-20(19)31-2)22-21-17(8-5-9-18(21)30)26-24-27-23(28-29(22)24)15-6-4-7-16(25)12-15/h4,6-7,10-13,22H,3,5,8-9H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXGFUMPSIQILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-amino benzamides with thiols in a one-pot intermolecular annulation reaction can yield quinazolin-4(3H)-ones . This method is advantageous due to its good functional group tolerance and ease of operation.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, similar triazoloquinazoline compounds have been found to inhibit certain enzymes, such as human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1), by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Chlorophenyl Position: The target compound’s 3-chlorophenyl group (vs.
- Ethoxy vs. Hydroxy Groups : The 4-ethoxy-3-methoxyphenyl substituent in the target compound likely improves lipid solubility compared to 4-hydroxyphenyl derivatives (e.g., 13a), which could enhance membrane permeability .
- Synthetic Yield : While the target compound’s yield is unreported, analogs like 13a achieve higher yields (69.5%) under optimized conditions, suggesting substituent electronic effects influence reaction efficiency .
Pharmacological and Structural Insights
- Receptor Selectivity: Pyrano- and thiopyrano-fused derivatives (11c, 11d) exhibit selectivity for RXFP4 receptors, suggesting the triazoloquinazolinone core is critical for receptor engagement .
Biologische Aktivität
The compound 2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, which include anticancer and antimicrobial properties. The unique structure of this compound positions it as a promising candidate for further investigation.
Chemical Structure and Properties
The compound features a triazoloquinazoline core fused with a chlorophenyl group and an ethoxy-methoxyphenyl substituent. This structural arrangement is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN4O3 |
| Molecular Weight | 432.91 g/mol |
| CAS Number | 539848-46-9 |
| IUPAC Name | 2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that similar triazoloquinazoline compounds inhibit enzymes such as 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1) by binding to the active site and preventing substrate access. This inhibition can lead to various pharmacological effects including anti-inflammatory and metabolic regulation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazoloquinazoline derivatives. For instance, compounds in this class have shown efficacy against polo-like kinase 1 (Plk1) , a critical target in cancer therapy. In vitro assays demonstrated that these compounds inhibit Plk1 activity effectively . The low molecular weight and moderate hydrophobicity enhance their cellular uptake and bioavailability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A study published in Nature Communications reported on the synthesis and evaluation of triazoloquinazoline-based inhibitors targeting Plk1. The findings indicated that modifications in the side chains significantly affected the inhibitory potency. For example, derivatives with longer alkyl chains showed improved activity with IC50 values ranging from 1.63 to 1.83 μM .
Another investigation focused on the structure-activity relationship (SAR) of related compounds revealed that specific substitutions on the quinazoline core could enhance both selectivity and potency against cancer cell lines .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
